molecular formula C8H9BN2O2 B3026515 2-Methylindazole-7-boronic acid CAS No. 1001907-58-9

2-Methylindazole-7-boronic acid

Cat. No.: B3026515
CAS No.: 1001907-58-9
M. Wt: 175.98
InChI Key: PNVSRHLDCRSFAZ-UHFFFAOYSA-N
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Description

2-Methylindazole-7-boronic acid is an organic compound with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol It is a derivative of indazole, a bicyclic heterocycle, and contains a boronic acid functional group at the 7th position

Safety and Hazards

When handling 2-Methylindazole-7-boronic acid, it is advised to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Boronic acids, including 2-Methylindazole-7-boronic acid, have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . Future research may focus on the development of new boronic acid derivatives and their applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindazole-7-boronic acid typically involves the introduction of a boronic acid group to the indazole ring. One common method is the palladium-catalyzed borylation of 2-methylindazole using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a ligand like triphenylphosphine to stabilize the palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Methylindazole-7-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Methylindazole-5-boronic acid
  • 2-Methylindazole-6-boronic acid
  • 2-Methylindazole-4-boronic acid

Comparison: 2-Methylindazole-7-boronic acid is unique due to the position of the boronic acid group on the indazole ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For example, the 7-boronic acid derivative may exhibit different electronic and steric properties compared to its 5-, 6-, and 4-boronic acid counterparts, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

(2-methylindazol-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-6-3-2-4-7(9(12)13)8(6)10-11/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSRHLDCRSFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=CN(N=C12)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277317
Record name B-(2-Methyl-2H-indazol-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-58-9
Record name B-(2-Methyl-2H-indazol-7-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001907-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Methyl-2H-indazol-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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